3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine
Overview
Description
“3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole-containing building blocks .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 193.29 . More detailed physical and chemical properties are not available from the current information.Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives of the specified compound includes studies on their synthesis and structural analysis. For instance, Gzella, Wrzeciono, and Pöppel (1999) conducted an investigation that resulted in the formation of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol through the treatment of 3-chloro-1-(4,5-dinitroimidazol-1-yl)propan-2-ol with piperidine. This study not only detailed the synthesis process but also provided an in-depth X-ray investigation of the stable isomer, revealing insights into the spatial arrangement of molecules and the interaction between piperidine and the imidazole system (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmacological Applications
Another dimension of research explores the pharmacological potentials of compounds related to 3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine. For example, Barbier et al. (2004) described the wake-promoting actions of JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist with high affinity for the rat and human H3 receptor, showcasing its potential in modulating sleep and wakefulness without the common side effects associated with such compounds (Barbier et al., 2004).
Chemical Modification and Antimicrobial Activity
Furthermore, compounds incorporating the imidazole ring, like those derived from this compound, have been modified to enhance their properties or explore new activities. A study by Konda et al. (2011) on the synthesis of imidazole-containing 1,5-benzodiazepines highlighted the antimicrobial potential of these compounds, which were synthesized using piperidine in polyethylene glycol (PEG-400) as an efficient and green reaction solvent (Konda et al., 2011).
Novel Synthetic Approaches
The scientific exploration also includes the development of novel synthetic approaches for derivatives of the compound . Rassokhina et al. (2015) detailed a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes, presenting a practical method for the synthesis of functionalized imidazo[1,2-a]pyridines, which could have implications for pharmaceutical development (Rassokhina et al., 2015).
Properties
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)11-13-6-7-14(11)10-4-3-5-12-8-10/h6-7,9-10,12H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKINSVCUYPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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